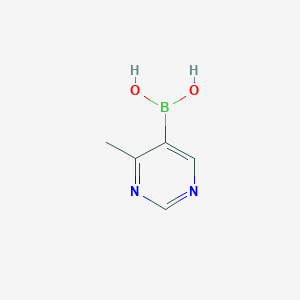

(4-Methylpyrimidin-5-YL)boronic acid

Description

Properties

IUPAC Name |

(4-methylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c1-4-5(6(9)10)2-7-3-8-4/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZGDIQZAMOHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Cyclization Approaches

The pyrimidine ring can be assembled via cyclization of amidines with β-dicarbonyl compounds or through nucleophilic substitution reactions on pre-formed heterocycles. For instance, a typical route involves:

- Starting with 2,4-dichloro-5-methylpyrimidine , which undergoes nucleophilic substitution with ammonia or amines to yield 4-methylpyrimidin-5-amine .

- Subsequent halogenation or substitution at the 5-position facilitates further functionalization.

Halogenation and Functionalization

Research indicates that halogenation at the 5-position, such as bromination or chlorination, is a critical step. In patent CN113683571A, a method involves:

Methylation at the 4-Position

The methyl group at the 4-position can be introduced via methylation of the pyrimidine ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Alternatively, methylation can occur during the ring synthesis if methyl-substituted precursors are used.

Introduction of the Boronic Acid Group

Direct Borylation of Pyrimidine Derivatives

The most common approach involves palladium-catalyzed borylation of the heteroaromatic precursor. For example:

2-phenylpyrimidine + bis(pinacolato)diboron (B₂pin₂) + Pd catalyst + base (potassium acetate) → (4-Methylpyrimidin-5-YL)boronic acid

This method, adapted from the synthesis of phenylboronic acids, offers high regioselectivity and yields. The process benefits from mild conditions and compatibility with various functional groups.

Alternative Borylation Strategies

- Metal-Halogen Exchange: Using reagents like n-butyllithium followed by trapping with boron reagents such as boronic esters.

- One-Pot Multi-Step Synthesis: Combining halogenation and borylation in a single process to streamline production.

Key Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | Palladium-based (e.g., Pd(dppf)Cl₂) | Ensures regioselectivity |

| Boron reagent | B₂pin₂ | Widely used for its stability and reactivity |

| Base | Potassium acetate or carbonate | Facilitates transmetalation |

| Temperature | 80–120°C | Optimized for maximum yield |

Research Findings and Data Tables

Reaction Conditions and Yields

Data Summary

| Method | Raw Materials | Advantages | Limitations |

|---|---|---|---|

| Halogenation + Methylation | Commercial pyrimidine derivatives | Cost-effective, scalable | Multi-step, moderate yields |

| Direct Borylation | Pyrimidine derivatives + B₂pin₂ | High regioselectivity, mild conditions | Catalyst cost, reaction optimization needed |

| One-pot Synthesis | Combined halogenation and borylation | Streamlined process | Requires precise control of reaction parameters |

Notes on Industrial and Laboratory Scale-up

Research indicates that scaling up involves optimizing parameters such as:

- Catalyst loading to reduce costs.

- Reaction temperature control to prevent side reactions.

- Solvent choice for safety and environmental considerations.

The patent CN113683571A emphasizes the use of inexpensive, readily available raw materials and simple reaction conditions, making the process suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions: (4-Methylpyrimidin-5-YL)boronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to boronic esters or boronic anhydrides.

Reduction: Formation of boranes.

Substitution: Participation in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.

Major Products:

Oxidation: Boronic esters or anhydrides.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (4-Methylpyrimidin-5-YL)boronic acid is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it invaluable for constructing complex organic molecules.

Case Study:

A study demonstrated the successful application of this compound in synthesizing biologically active compounds through Suzuki coupling, highlighting its efficiency in forming target molecules with high yields .

Medicinal Chemistry

This compound has shown promise in drug development , particularly as a building block for pharmaceuticals targeting various diseases, including cancer. Its ability to form reversible covalent bonds with biomolecules enhances its utility in medicinal chemistry.

Notable Applications:

- Proteasome Inhibition: Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells .

- Drug Design: The compound's interaction with biological targets can modulate enzyme activity, making it a candidate for developing novel therapeutics .

Material Science

In material science, this compound is utilized for producing advanced materials and polymers due to its unique chemical properties. Its ability to form covalent bonds with various substrates allows for the development of materials with tailored functionalities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is valuable to compare it with similar compounds:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| (3-Chloro-5-pyridyl)boronic acid | Pyridine-based | Different reactivity profile; used in drug synthesis |

| (2-Amino-4-methylpyridine) | Amino Pyridine | Contains amino group; different reactivity |

| (2-Methoxy-4-methylpyrimidin-5-yl) | Methoxy-substituted | Exhibits different binding properties; used in drug design |

Mechanism of Action

The mechanism by which (4-Methylpyrimidin-5-YL)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with biological targets. This property makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents . The compound interacts with molecular targets through its boronic acid group, which can form stable complexes with diols and other nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic Properties and Reactivity

Key Compounds:

- (4-Methoxypyrimidin-5-yl)boronic Acid (CAS 909187-37-7): Methoxy group at the 4-position .

- (4-Ethylpyrimidin-5-yl)boronic Acid (CAS 2225179-87-1): Ethyl group at the 4-position .

- 2-Methoxy-5-pyrimidylboronic Acid : Methoxy group at the 2-position of the pyrimidine ring .

Electronic and Steric Impacts:

- Methyl vs. Methoxy : The methyl group (electron-donating) increases lipophilicity but reduces the boron atom’s Lewis acidity compared to the stronger electron-donating methoxy group. This may elevate the pKa of (4-Methylpyrimidin-5-yl)boronic acid, reducing its diol-binding affinity at physiological pH (7.4) .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Position) | pKa* | LogP (Predicted) | Diol-Binding Affinity (Kd) |

|---|---|---|---|---|

| This compound | -CH₃ (4) | ~8.5† | 1.2 | Moderate (Inferred) |

| (4-Methoxypyrimidin-5-yl)boronic acid | -OCH₃ (4) | ~7.8† | 0.8 | Higher (Inferred) |

| 2-Methoxy-5-pyrimidylboronic acid | -OCH₃ (2) | ~7.5 | 0.5 | High (Inferred) |

| (4-Ethylpyrimidin-5-yl)boronic acid | -CH₂CH₃ (4) | ~8.7† | 1.8 | Low (Inferred) |

*Inferred from structural analogs in ; †Estimated based on substituent electronic effects.

Solubility and Stability

Biological Activity

(4-Methylpyrimidin-5-YL)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with various biological targets, making them valuable in the development of enzyme inhibitors and therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Chemical Formula : CHBNO

- Molecular Weight : 139.94 g/mol

- Structure : Contains a pyrimidine ring with a boronic acid functional group.

The biological activity of this compound primarily arises from its ability to interact with enzymes through reversible covalent bonding. This property allows it to modulate the activity of various enzymes, particularly proteases and kinases, which are crucial in numerous biological pathways.

1. Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by inhibiting proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that boronic acids can induce cell cycle arrest and promote programmed cell death in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 | Induces apoptosis through proteasome inhibition |

| Bortezomib | Multiple Myeloma | 0.7 | Proteasome inhibitor |

2. Antibacterial Activity

The compound has demonstrated antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism.

| Bacterial Strain | Zone of Inhibition (mm) at 50 mg/mL |

|---|---|

| E. coli ATCC 25922 | 15 ± 2 |

| S. aureus | 12 ± 1 |

3. Enzyme Inhibition

This compound has been shown to inhibit several enzymes, including:

- Acetylcholinesterase : Moderate inhibition (IC50 = 115.63 ± 1.16 µg/mL).

- Butyrylcholinesterase : High inhibition (IC50 = 3.12 ± 0.04 µg/mL).

- Antiurease : Strong inhibition (IC50 = 1.10 ± 0.06 µg/mL).

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of boronic acids on cancer cells, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent through proteasome inhibition .

Case Study 2: Antibacterial Properties

A comprehensive evaluation of the antibacterial activity of this compound revealed effective inhibition against ESBL-producing E. coli. The study utilized both agar diffusion and broth dilution methods to determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), further supporting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used for (4-Methylpyrimidin-5-YL)boronic acid, and how do reaction conditions influence yield and purity?

- Methodology : The Suzuki-Miyaura cross-coupling reaction is a primary method, utilizing palladium catalysts to couple boronic acids with aryl halides . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.

- Solvent optimization : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification challenges : Boronic acids are prone to trimerization; purification via recrystallization or chromatography with diol-functionalized resins improves purity .

Q. How can structural analogs of this compound be designed to enhance solubility for in vitro assays?

- Methodology :

- Substituent modification : Introducing hydrophilic groups (e.g., -OH, -NH₂) at the pyrimidine ring or boronic acid moiety.

- Co-solvent systems : Use of DMSO-water mixtures (e.g., 10% DMSO) to maintain solubility while avoiding precipitation .

Q. What analytical techniques are suitable for characterizing this compound purity?

- Methodology :

- HPLC-UV/RI : Reverse-phase C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .

- NMR spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H NMR (pyrimidine ring protons at δ 8.5–9.0 ppm) .

- Data : Impurity levels <0.1% achievable via LC-MS/MS in MRM mode (LOD: 0.01 ppm) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for proteasome inhibition?

- Methodology :

- Docking studies : Use of software like AutoDock Vina to simulate binding to the 20S proteasome’s β5 subunit (PDB: 2F16) .

- QSAR analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ values.

Q. What are the kinetic parameters of this compound binding to diols, and how are they measured?

- Methodology :

- Stopped-flow fluorescence : Monitor binding to fructose or glucose at physiological pH (kon: 10³–10⁴ M⁻¹s⁻¹; koff: 10⁻²–10⁻³ s⁻¹) .

- SPR spectroscopy : Immobilize boronic acid on carboxymethyl dextran surfaces; measure association/dissociation rates .

- Data : Binding affinity (Kd) follows: D-fructose (1.2 mM) > D-glucose (12 mM), driven by faster kon rates .

Q. How do buffer conditions affect the selectivity of this compound in glycoprotein sensing?

- Methodology :

- SPR with AECPBA surfaces : Use borate buffer (pH 8.5) to minimize non-specific interactions (e.g., with RNase A) .

- Competitive elution : 0.1 M sorbitol displaces bound glycoproteins (e.g., avidin) with >90% efficiency .

- Challenge : Secondary hydrophobic interactions may require adding 5% acetonitrile to buffers .

Key Challenges and Solutions

- Trimerization in MS Analysis : Use MALDI with DHB matrix for in-situ esterification, suppressing boroxine formation .

- Low Solubility : Co-formulate with cyclodextrins (e.g., HP-β-CD) to enhance bioavailability .

- Sensor Selectivity : Combine boronic acid with secondary recognition motifs (e.g., peptides) for dual-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.